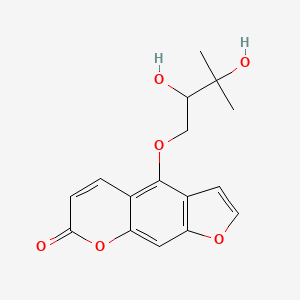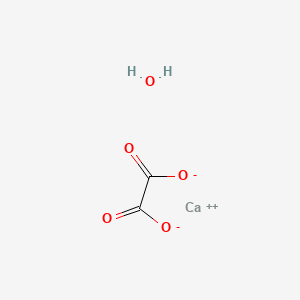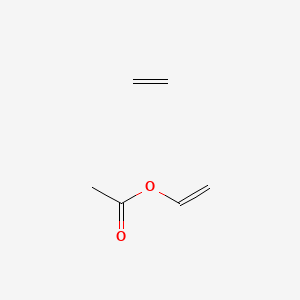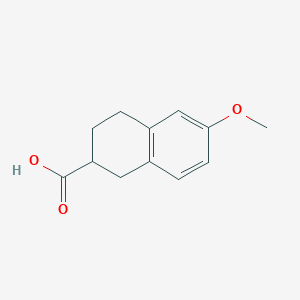
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
概要
説明
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (MTN) is a polyphenol . It has the empirical formula C11H14O and a molecular weight of 162.23 . It has been shown to be effective against Alzheimer’s disease in vitro and in vivo .
Synthesis Analysis
The synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves several steps . The yield of the synthesis process is around 58% .Molecular Structure Analysis
The molecular structure of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be represented by the SMILES string COc1ccc2CCCCc2c1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
MTN is able to bind to the polymerase chain reaction (PCR) product of APP and inhibit it from binding to heme oxygenase . This suggests that MTN may have potential applications in the treatment of diseases such as Alzheimer’s.Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.54 (lit.) . It has a boiling point of 90-95 °C/1 mmHg (lit.) and a density of 1.033 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis Development
A key area of research involving 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is in the development of synthesis methods for related compounds. Ainge et al. (2003) described a rapid, enantioselective synthesis method for a closely related compound, demonstrating a multi-step process that includes Wittig olefination and Sharpless asymmetric dihydroxylation (Ainge et al., 2003).
Chemical Transformation Studies
The compound has been used as a key intermediate in synthetic transformations. For instance, Girija et al. (1991) utilized a derivative in the synthesis of illudinine, an important compound in chemical research, highlighting the versatility of tetrahydronaphthalene derivatives in synthetic chemistry (Girija et al., 1991).
Molecular Structure and Property Analysis
Studies have also focused on understanding the molecular structure and properties of this compound and its derivatives. Arivazhagan et al. (2014) conducted a comprehensive study on the vibrational analysis, molecular electrostatic potential, non-linear optical properties, UV-VIS, HOMO-LUMO, and NMR spectroscopy of a similar compound, providing insights into its conformational stability and potential applications (Arivazhagan et al., 2014).
Medicinal Chemistry Research
In the field of medicinal chemistry, this compound has been a subject of research due to its structural similarity to various bioactive compounds. For instance, Nencetti et al. (2015) synthesized derivatives of this compound to study their inhibitory activity towards cyclooxygenase enzymes, indicating potential applications in the development of new pharmaceuticals (Nencetti et al., 2015).
将来の方向性
特性
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHLKAPYHAYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463354 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
CAS RN |
136759-35-8, 2471-69-4 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

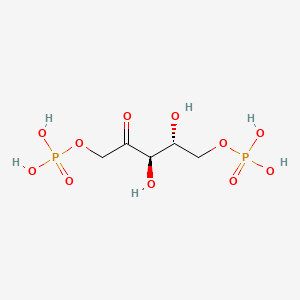
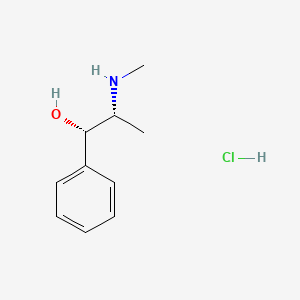
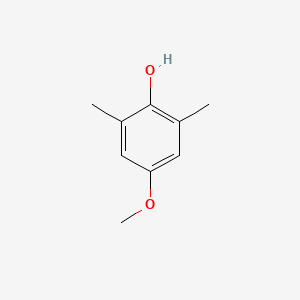
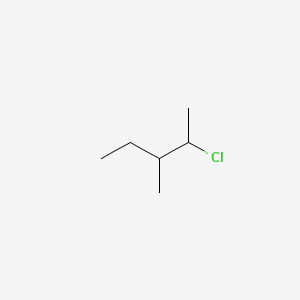
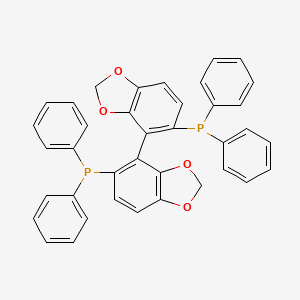
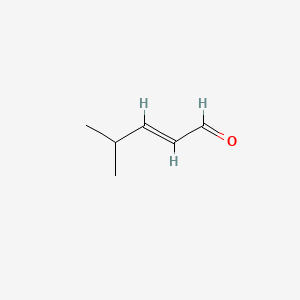
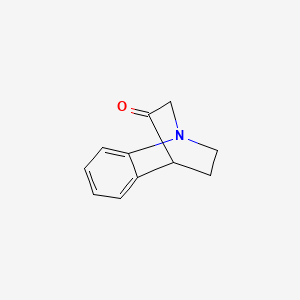
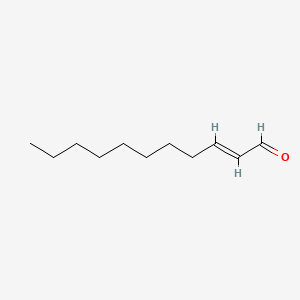
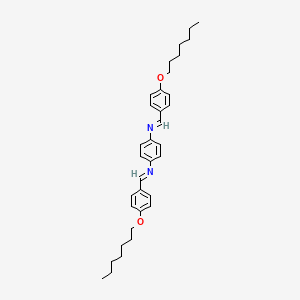
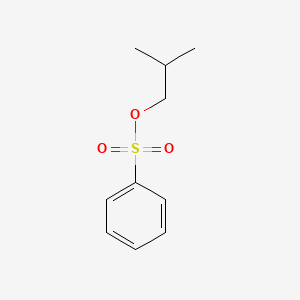
![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)
